molecular formula C12H15ClN2 B1321595 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride CAS No. 57933-28-5

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride

Cat. No.: B1321595
CAS No.: 57933-28-5
M. Wt: 222.71 g/mol
InChI Key: REVKSCFIBWBLGH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antagonist activity towards histamine h1-receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognition.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its target receptors by blocking calcium fluxes induced by activation of these receptors . This interaction could lead to changes in cellular signaling pathways, ultimately affecting the physiological functions regulated by these receptors.

Biochemical Analysis

Biochemical Properties

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adrenergic alpha-2A and dopamine D2 receptors . These interactions are crucial as they can influence the biochemical pathways and reactions within the cells. The nature of these interactions involves binding to the receptors, which can lead to changes in the receptor’s activity and subsequent cellular responses.

Cellular Effects

The effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . This inhibition is indicative of its potential as an anti-cancer agent, affecting cellular processes such as cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves several key interactions at the molecular level. It binds to specific receptors, such as adrenergic alpha-2A and dopamine D2 receptors, leading to changes in their activity . Additionally, it may inhibit or activate certain enzymes, resulting in alterations in biochemical pathways. These changes can lead to modifications in gene expression, further influencing cellular functions and responses.

Dosage Effects in Animal Models

The effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its antiproliferative activity against cancer cells is dose-dependent, with higher doses showing more significant inhibition . The threshold effects and potential toxicity at high doses require careful evaluation in animal studies.

Metabolic Pathways

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a critical factor in its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules, ultimately influencing cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with dihydrofuran, followed by cyclization to form the indole ring . The reaction conditions often include the use of acids like p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole nitrogen and the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 8-position and hydrochloride salt form enhance its solubility and stability, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVKSCFIBWBLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665450
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
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8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
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8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
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8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
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8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Reactant of Route 6
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride

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